molecular formula C13H18Cl3N B2628056 Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride CAS No. 2172098-92-7

Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride

Cat. No. B2628056
CAS RN: 2172098-92-7
M. Wt: 294.64
InChI Key: GDQZJUVSIBTATQ-UHFFFAOYSA-N
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Description

Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2172098-92-7 . It has a molecular weight of 294.65 .


Molecular Structure Analysis

The InChI code for Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is 1S/C13H17Cl2N.ClH/c14-11-6-10 (7-12 (15)8-11)13 (16)9-4-2-1-3-5-9;/h6-9,13H,1-5,16H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a powder at room temperature .

Scientific Research Applications

Catalytic Oxidation Applications

Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is structurally related to cyclohexene and cyclohexane derivatives, which have significant applications in catalytic oxidation processes. Catalytic oxidation of cyclohexene can lead to a variety of products with different oxidation states and functional groups, such as oxabicycloheptane, cyclohexane-1,2-diol, cyclohex-2-en-1-ol, cyclohex-2-en-1-one, and adipic acid. These products are crucial intermediates in the chemical industry, making controllable oxidation reactions for cyclohexene synthetically valuable for applications in both academia and industry. This emphasizes the importance of research into cyclohexyl compounds and their derivatives for the development of selective catalytic oxidation processes that are highly desirable for chemical synthesis and industrial applications (Cao et al., 2018).

Environmental Impact and Toxicity Evaluation

The structural components related to Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride, particularly chlorophenyl groups, have been studied for their environmental impact and toxicity. Chlorophenols, such as 2-chlorophenol, 3-chlorophenol, and 2,4-dichlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their persistence and bioaccumulation potential in the environment have been a concern, leading to extensive reviews of their effects. Understanding the toxicity and environmental behavior of these compounds is crucial for assessing the safety and environmental risks associated with the use of chemicals containing chlorophenyl groups (Krijgsheld & Gen, 1986).

Potential for Novel Applications

Research on cyclohexyl and dichlorophenyl derivatives, similar to Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride, can lead to novel applications in various fields, including pharmacology, materials science, and environmental technology. For instance, studies on related compounds have explored their use as novel anticancer drugs, highlighting the potential for these chemicals to be used in medical research and therapy development. The exploration of these compounds for high tumor specificity and reduced toxicity to non-target cells underlines the importance of ongoing research into their applications and mechanisms of action (Sugita et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclohexyl-(3,5-dichlorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h6-9,13H,1-5,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQZJUVSIBTATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC(=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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